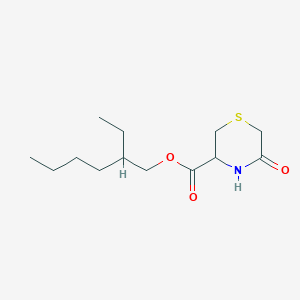
2-Ethylhexyl 5-oxothiomorpholine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 5-oxothiomorpholine-3-carboxylate is a chemical compound known for its unique structure and properties It is an ester derivative of 5-oxothiomorpholine-3-carboxylic acid and is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl 5-oxothiomorpholine-3-carboxylate typically involves the esterification of 5-oxothiomorpholine-3-carboxylic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 5-oxothiomorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 2-ethylhexyl 5-hydroxythiomorpholine-3-carboxylate.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Ethylhexyl 5-hydroxythiomorpholine-3-carboxylate.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in organic reactions.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials, such as coatings and adhesives
Mechanism of Action
The mechanism of action of 2-ethylhexyl 5-oxothiomorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The presence of the thiomorpholine ring allows for unique interactions with biological macromolecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 5-bromothiophene-2-carboxylate: This compound shares a similar ester structure but contains a bromothiophene ring instead of a thiomorpholine ring.
5-Oxo-3-thiomorpholinecarboxylic acid: This is the parent acid of 2-ethylhexyl 5-oxothiomorpholine-3-carboxylate and lacks the 2-ethylhexyl ester group.
Uniqueness
This compound is unique due to the presence of both the thiomorpholine ring and the 2-ethylhexyl ester group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve .
Properties
CAS No. |
88620-28-4 |
|---|---|
Molecular Formula |
C13H23NO3S |
Molecular Weight |
273.39 g/mol |
IUPAC Name |
2-ethylhexyl 5-oxothiomorpholine-3-carboxylate |
InChI |
InChI=1S/C13H23NO3S/c1-3-5-6-10(4-2)7-17-13(16)11-8-18-9-12(15)14-11/h10-11H,3-9H2,1-2H3,(H,14,15) |
InChI Key |
SMPXIRGPTKXMQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1CSCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)
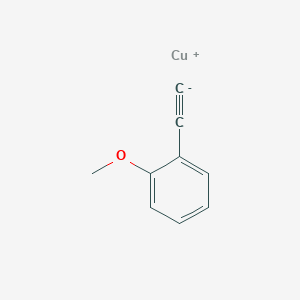
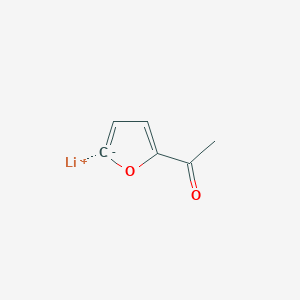
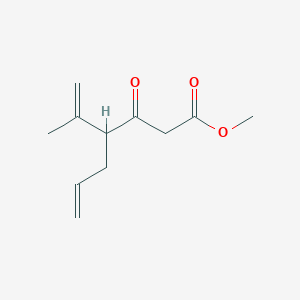
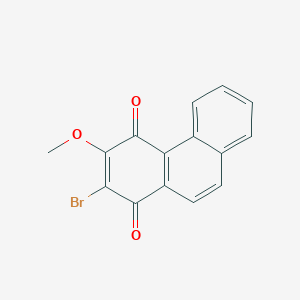
![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)
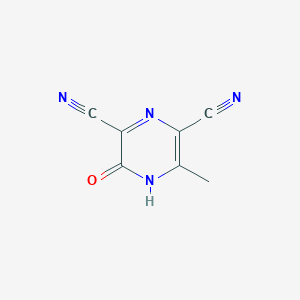
![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)
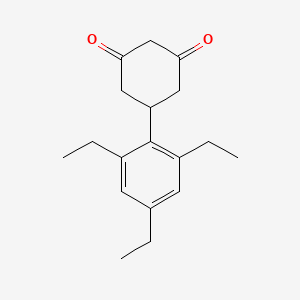
![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)
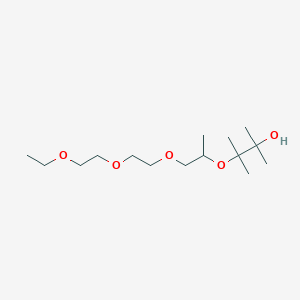
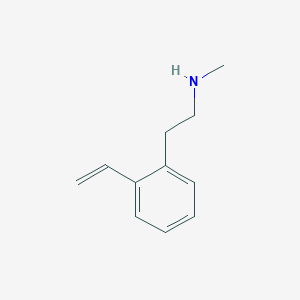
![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)

